molecular formula C21H26N2O5S B3562064 N-(2,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

N-(2,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3562064
M. Wt: 418.5 g/mol
InChI Key: DKKWHLWUPYDVRS-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the 1-position of the piperidine ring and a 2,4-dimethoxyphenyl substituent on the carboxamide nitrogen. Its molecular formula is C21H26N2O5S, with a molecular weight of 418.51 g/mol. The 2,4-dimethoxyphenyl group enhances electron density and may influence binding interactions, while the tosyl group contributes to metabolic stability and lipophilicity .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-4-7-18(8-5-15)29(25,26)23-12-10-16(11-13-23)21(24)22-19-9-6-17(27-2)14-20(19)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKWHLWUPYDVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural motifs with analogs reported in recent studies. Key variations include:

  • Sulfonyl Group Modifications : The 4-methylbenzenesulfonyl (tosyl) group distinguishes it from analogs with halogenated, alkylated, or heterocyclic sulfonyl substituents.
  • N-Substituent Diversity : The 2,4-dimethoxyphenyl group contrasts with other aryl or alkyl groups on the carboxamide nitrogen.

Comparative Analysis of Key Analogs

Key Observations

Sulfonyl Group Impact :

  • The 4-methylbenzenesulfonyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like benzothiadiazole ().
  • Halogenated sulfonyl groups (e.g., 2,4-dichlorophenyl in ) typically lower solubility but enhance binding affinity in hydrophobic pockets .

This contrasts with the 4-acetylamino phenyl group (), which introduces hydrogen-bonding capability but may reduce membrane permeability . Benzothiazol-2-ylphenyl substituents () enhance π-π stacking but increase molecular weight, possibly affecting bioavailability .

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s design leverages methoxy groups for solubility and sulfonyl groups for stability, offering a template for optimizing multitarget inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

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